Methoxytrityl-N-PEG24-acid

Description

Context of Polyethylene (B3416737) Glycol (PEG) Derivatives as Linkers in Advanced Chemical Synthesis

Polyethylene glycol (PEG) and its derivatives are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They have become indispensable tools in modern chemical and biological research, primarily serving as flexible, hydrophilic linkers or spacers. chempep.comissuu.comissuu.com The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time in the bloodstream and reduce their immunogenicity. chempep.combiochempeg.com

The key properties of PEG linkers that contribute to their widespread use include:

Water Solubility : The ethylene oxide repeats form hydrogen bonds with water, making PEG highly soluble in aqueous solutions and suitable for biological applications. chempep.comissuu.comissuu.com

Biocompatibility : PEG is non-toxic, generally non-immunogenic, and has been approved by the FDA for internal use, making it ideal for in vivo applications. chempep.comissuu.comissuu.com

Flexibility and Steric Hindrance : The PEG chain is highly mobile and possesses a large hydrodynamic radius, which can provide steric shielding to attached molecules, protecting them from enzymatic degradation or immune recognition. issuu.comissuu.com

In advanced synthesis, particularly in bioconjugation, PEG linkers serve to connect different molecular entities, such as proteins, peptides, oligonucleotides, or small-molecule drugs. chempep.combiochempeg.comnih.gov The development of monodisperse PEG linkers, which have a precise, discrete molecular weight rather than a range, has enabled more controlled and defined bioconjugation strategies. biochempeg.com These linkers can be functionalized with a variety of reactive groups at their ends, allowing for specific attachment chemistries. biochempeg.com For instance, Methoxytrityl-N-PEG24-acid features a long, monodisperse PEG chain that increases the solubility of the entire conjugate in aqueous media. broadpharm.com

Overview of Bifunctional Linker Research Utility in Bioconjugation and Macromolecular Engineering

Bifunctional linkers are molecules that possess two reactive functional groups, which can be the same (homobifunctional) or different (heterobifunctional). creative-biolabs.com These linkers are fundamental to bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. acs.orgacs.org this compound is a prime example of a heterobifunctional linker, as it contains a protected amine on one end and a carboxylic acid on the other.

The utility of such linkers is vast and central to several cutting-edge research areas:

Antibody-Drug Conjugates (ADCs) : In this targeted cancer therapy approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. Heterobifunctional PEG linkers are often used to connect the antibody and the drug, with the PEG component enhancing the ADC's solubility and stability. biochempeg.com

PROTACs (Proteolysis-Targeting Chimeras) : These molecules are designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. They consist of two active domains—one that binds the target protein and one that binds an E3 ubiquitin ligase—joined by a linker, often a PEG derivative.

Macromolecular Engineering and Synthetic Glycoproteins : Bifunctional linkers are used to construct complex, well-defined molecular architectures. acs.orgnih.gov For instance, they can be used to attach specific glycans (sugar structures) to a protein scaffold to create synthetic glycoproteins. acs.orgnih.gov This allows researchers to study the roles of glycosylation in protein function and to develop novel therapeutics. nih.gov

The design of the bifunctional linker itself—its length, flexibility, and the nature of its reactive groups—is critical for the function of the final conjugate. The this compound molecule, with its protected amine, long PEG spacer, and reactive carboxylic acid, provides researchers with a versatile tool for precisely engineering complex biomolecular conjugates. broadpharm.combroadpharm.com

Properties

IUPAC Name |

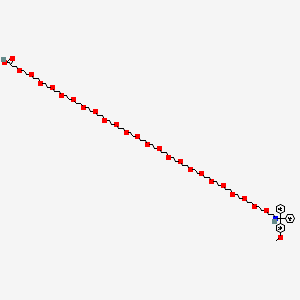

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H119NO27/c1-75-69-14-12-68(13-15-69)71(66-8-4-2-5-9-66,67-10-6-3-7-11-67)72-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-61-63-99-65-64-98-62-60-96-58-56-94-54-52-92-50-48-90-46-44-88-42-40-86-38-36-84-34-32-82-30-28-80-26-24-78-22-20-76-18-16-70(73)74/h2-15,72H,16-65H2,1H3,(H,73,74) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBZDOBLUDXNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H119NO27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization Potential in Academic Research

Reactivity of the Terminal Carboxylic Acid Moiety

The terminal carboxylic acid group of Methoxytrityl-N-PEG24-acid is a versatile functional handle that can be readily activated to react with nucleophiles, most notably primary amines, to form stable amide bonds. broadpharm.combroadpharm.com

The formation of an amide bond from the carboxylic acid moiety is a cornerstone of bioconjugation strategies. This reaction is typically facilitated by activating agents, which convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by a primary amine.

Common carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely employed for this purpose. broadpharm.comaxispharm.com In the presence of EDC, the carboxylic acid forms a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate can then react directly with an amine to form an amide bond. To improve efficiency and minimize side reactions, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to hydrolysis and reacts efficiently with amines. nih.govnih.gov

Uronium and phosphonium (B103445) salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective for amide bond formation. fishersci.co.ukresearchgate.net HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a reactive ester that readily couples with amines. fishersci.co.uk This method is known for its high efficiency and is often employed for more challenging couplings, including those involving sterically hindered amines or electron-deficient anilines. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |

|---|---|---|---|

| EDC | NHS or HOBt | DMF, DCM, Water | Water-soluble, widely used for bioconjugation. axispharm.comnih.gov |

| HATU | DIPEA or TEA | DMF, Acetonitrile | High coupling efficiency, suitable for difficult couplings. fishersci.co.uk |

| DCC | DMAP | DMF, DCM | Potent coupling agent, though dicyclohexylurea byproduct can be difficult to remove. nih.gov |

The terminal carboxylic acid of this compound can also undergo esterification to form ester linkages. nih.gov This can be achieved by reacting the PEG acid with an alcohol in the presence of an acid catalyst. venus-goa.com Polyethylene (B3416737) glycols themselves contain terminal hydroxyl groups and can participate in esterification reactions with carboxylic acid-containing molecules. nih.govresearchgate.net The resulting esters, however, can be susceptible to hydrolysis, particularly at non-neutral pH.

Beyond amide and ester formation, the carboxylic acid can be converted into other activated species. For instance, it can be transformed into an N-hydroxysuccinimide (NHS) ester, which is a common amine-reactive functional group used in bioconjugation. broadpharm.combroadpharm.com This pre-activation strategy allows for a two-step conjugation process where the PEG linker is first activated and then reacted with the amine-containing target molecule.

Reactivity of the Deprotected Primary Amine Functionality

The methoxytrityl (Mmt) protecting group on the amine terminus of this compound can be removed under mild acidic conditions, such as with a dilute solution of trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIPS). vectorlabs.com This deprotection step reveals a primary amine, which serves as a versatile nucleophile for a wide array of conjugation strategies.

The deprotected primary amine readily reacts with activated esters, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. broadpharm.comaxispharm.combroadpharm.comiris-biotech.de This is a widely used and robust method for labeling proteins, peptides, and other biomolecules that present primary amines, such as the side chain of lysine (B10760008) residues. broadpharm.comprecisepeg.comwindows.net The reaction typically proceeds efficiently in aqueous buffers at a pH range of 7 to 9. precisepeg.comaxispharm.com The primary amine acts as a nucleophile, attacking the NHS ester and leading to the formation of an amide bond with the release of NHS as a byproduct. precisepeg.com It is important to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester. windows.netaxispharm.com

Other amine-reactive electrophiles include isothiocyanates, which form thiourea (B124793) bonds, and aldehydes, which form Schiff bases that can be subsequently reduced to stable secondary amines. chempep.com

Table 2: Common Amine-Reactive Functional Groups

| Reactive Group | Resulting Bond | Typical Reaction pH | Key Features |

|---|---|---|---|

| NHS Ester | Amide | 7.0 - 9.0 | Highly efficient, widely used for protein labeling. broadpharm.comwindows.net |

| Isothiocyanate | Thiourea | 7.0 - 9.0 | Forms a stable linkage. chempep.com |

| Aldehyde | Secondary Amine (after reduction) | ~7.0 | Requires a subsequent reduction step. chempep.com |

The primary amine, once deprotected, can be further derivatized to introduce a thiol-reactive functional group, such as a maleimide (B117702). This is typically achieved by reacting the amine with a heterobifunctional crosslinker containing both an amine-reactive group (e.g., an NHS ester) and a maleimide. The resulting maleimide-functionalized PEG linker can then be selectively conjugated to thiol-containing molecules, such as cysteine residues in proteins or peptides.

The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At pH 7.0, the reaction of maleimides with thiols is significantly faster than with amines, allowing for selective conjugation. This strategy is frequently employed in the development of antibody-drug conjugates (ADCs) for site-specific drug attachment. creativepegworks.com

The deprotected primary amine can also serve as a chemical handle to introduce bioorthogonal functionalities, enabling highly specific ligation reactions that can be performed in complex biological environments without interfering with native biochemical processes. nih.govwikipedia.org

Click Chemistry: The amine can be modified with a linker containing an azide (B81097) or an alkyne group. These functionalized PEG linkers can then participate in click chemistry reactions. labinsights.nl The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. For applications in living systems where the copper catalyst can be toxic, strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" is employed. biochempeg.com This involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). axispharm.combiochempeg.com

Staudinger Ligation: Alternatively, the amine can be derivatized to introduce an azide group. This azide-functionalized PEG can then undergo a Staudinger ligation with a phosphine-containing molecule. wikipedia.orgbroadpharm.com The classic Staudinger ligation involves the reaction of an azide with a triarylphosphine to form an aza-ylide intermediate, which then hydrolyzes in aqueous media to produce an amine and a phosphine (B1218219) oxide. sigmaaldrich.com A "traceless" version of this reaction allows for the formation of a stable amide bond between the two reacting partners. nih.govescholarship.org Staudinger ligation is a highly chemoselective reaction that has been successfully used for labeling biomolecules in living cells. thermofisher.comnih.gov

Table 3: Bioorthogonal Ligation Strategies

| Reaction | Reactive Groups | Key Features |

|---|---|---|

| CuAAC Click Chemistry | Azide + Terminal Alkyne (+ Cu(I) catalyst) | High yield, rapid reaction. jenkemusa.com |

| SPAAC Click Chemistry | Azide + Strained Alkyne (e.g., DBCO) | Copper-free, suitable for living systems. axispharm.combiochempeg.com |

| Staudinger Ligation | Azide + Phosphine | Highly chemoselective, can form a stable amide bond. nih.govthermofisher.com |

Dual-Functionalization Capacity for Multi-Component Assemblies in Academic Research

The heterobifunctional nature of this compound, featuring a methoxytrityl (Mmt) protected amine at one terminus and a carboxylic acid at the other, offers significant potential for the directed and sequential synthesis of complex multi-component molecular assemblies. This dual-functionality is predicated on the principle of orthogonal protection, where each reactive end can be addressed independently under specific chemical conditions. The Mmt group provides temporary protection for the primary amine, while the carboxylic acid remains available for a separate coupling reaction.

The strategic value of this compound lies in the differential reactivity of its terminal groups. The Mmt protecting group is known to be labile under mild acidic conditions, which allows for the selective deprotection and subsequent reaction of the amine. csic.es Conversely, the carboxylic acid is stable to these mild acidic conditions and can be activated for amide bond formation using standard coupling reagents. nih.gov This orthogonal characteristic is fundamental to its application in the stepwise construction of complex bioconjugates and other multi-component systems.

In a typical synthetic strategy, the carboxylic acid terminus is first utilized to conjugate the PEG linker to a primary amine on a target molecule, such as a peptide or other biomolecule. This reaction is commonly achieved through the formation of an active ester (e.g., N-hydroxysuccinimide ester) followed by nucleophilic attack from the amine, creating a stable amide bond. nih.govresearchgate.net Following this initial conjugation, the Mmt group can be selectively removed to expose the primary amine at the other end of the PEG linker. This newly available amine can then be reacted with a second molecule of interest, for instance, one containing an activated carboxyl group, an isothiocyanate, or a sulfonyl chloride.

This sequential approach allows for the precise assembly of two different molecular entities onto a single, flexible PEG spacer. The PEG chain itself serves to improve the solubility and pharmacokinetic properties of the resulting conjugate, a widely employed strategy in drug delivery and bioconjugation. mdpi.com

While the principles of this dual-functionalization are well-established in the broader field of bioconjugation chemistry, specific and detailed research findings on the application of this compound in the synthesis of multi-component assemblies are not extensively documented in publicly available literature. However, the known reactivity of its constituent functional groups allows for the projection of its utility in such synthetic schemes. The following table outlines the theoretical sequential reactions and conditions based on established orthogonal chemistries.

Hypothetical Sequential Conjugation using this compound

| Step | Reaction | Reagents and Conditions | Functional Group Utilized | Status of Orthogonal Group |

| 1 | First Conjugation (Amide Bond Formation) | Molecule 1 (with primary amine), EDC/NHS or HATU, in aprotic solvent (e.g., DMF) | Carboxylic Acid | Mmt-protected amine remains intact |

| 2 | Deprotection | Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) with a scavenger (e.g., Triisopropylsilane) | Mmt-protected Amine | Amide bond from Step 1 remains stable |

| 3 | Second Conjugation | Molecule 2 (with an amine-reactive group, e.g., activated carboxyl), under appropriate coupling conditions | Newly exposed Amine | - |

This strategic, stepwise functionalization is critical in academic research for creating precisely defined molecular architectures, such as antibody-drug conjugates, targeted imaging agents, and complex biomaterials where the spatial arrangement and connectivity of components are crucial for function. mdpi.com

Role of Peg Linkers in Tailoring Macromolecular Properties for Research

Hydrodynamic Radius and Solubilization Effects in Aqueous Media

The covalent attachment of PEG chains, a process known as PEGylation, significantly alters the hydrodynamic properties of molecules. wikipedia.org The hydrodynamic radius, or the effective size of a molecule in solution, is substantially increased by the addition of a PEG linker. wikipedia.orgnih.gov This is because the PEG polymer chain is highly flexible and assumes a random-coil conformation in solution, sweeping out a large volume. acs.orgbiorxiv.org The 24 ethylene (B1197577) glycol units in Methoxytrityl-N-PEG24-acid contribute to a larger hydrodynamic size, which has profound pharmacological implications, such as reduced renal clearance and consequently, a prolonged circulation time in the body. chempep.comwikipedia.org

PEG is renowned for its excellent water solubility, a property derived from the ability of its repeating ethylene oxide units to form hydrogen bonds with water molecules. chempep.comthermofisher.com This makes PEG linkers highly effective at increasing the aqueous solubility of hydrophobic drugs and biomolecules, which can otherwise be challenging to administer and may be prone to aggregation. wikipedia.orgpurepeg.comcreativepegworks.com The unique amphiphilic nature of PEG allows it to be soluble in both aqueous solutions and many organic solvents. wikipedia.orgbiochempeg.com By incorporating the hydrophilic PEG24 chain, this compound can act as a solubilizing agent for poorly soluble compounds. Studies have shown a direct correlation between the molecular weight of the PEG chain and its effect on the hydrodynamic radius of the conjugate. researchgate.net

| Property | Effect of PEGylation | Underlying Mechanism | Relevance of PEG24 Linker |

|---|---|---|---|

| Hydrodynamic Radius | Increases significantly | PEG chain assumes a large, random-coil conformation in solution. acs.orgbiorxiv.org | Increases the effective size of the conjugate, reducing kidney filtration. ustc.edu.cn |

| Aqueous Solubility | Enhances solubility of hydrophobic molecules | Ethylene oxide units form hydrogen bonds with water, creating a hydration shell. chempep.com | Improves the biocompatibility and formulation of poorly soluble compounds. purepeg.comcreativepegworks.com |

| In Vivo Circulation Time | Prolongs half-life | Increased hydrodynamic size slows renal clearance. chempep.comwikipedia.org | Allows for sustained therapeutic effect and potentially less frequent dosing. axispharm.com |

Impact on Molecular Recognition and Minimization of Non-Specific Interactions

The presence of a PEG linker like the one in this compound can profoundly influence how a molecule interacts with its biological environment. The PEG chain creates a hydration shell around the conjugated molecule, which acts as a physical barrier or "stealth" layer. chempep.com This masking effect can shield the molecule from recognition by the immune system, thereby reducing its immunogenicity and antigenicity. wikipedia.orgcreativepegworks.com

Furthermore, this steric hindrance provided by the PEG cloud is highly effective at minimizing non-specific interactions with other proteins and surfaces. nih.govmdpi.com Non-specific binding can lead to undesirable outcomes such as rapid clearance, off-target effects, and reduced efficacy due to protein aggregation. vectorlabs.com By preventing these unwanted interactions, PEG linkers help to improve the specificity and bioavailability of therapeutic agents. purepeg.com Research has demonstrated that surface modification with PEG, including branched structures like Y-shaped PEG, can significantly decrease non-specific binding events. nih.govmdpi.com

While beneficial for reducing non-specific binding, the steric hindrance from a PEG chain must be carefully considered in the context of specific molecular recognition. If the PEG linker is too close to a binding site or is too large, it can interfere with the intended interaction between a therapeutic molecule and its target receptor. The length of the PEG chain—such as the 24 units in this compound—is a critical design parameter to balance the benefits of shielding with the need to maintain specific binding and biological activity. nih.gov

| Interaction Type | Effect of PEGylation | Mechanism | Significance |

|---|---|---|---|

| Non-Specific Protein Adsorption | Minimized | Creation of a hydration shell and steric hindrance prevents unwanted binding. chempep.comnih.gov | Reduces aggregation, improves stability, and lowers off-target effects. |

| Immunogenicity/Antigenicity | Reduced | The PEG chain "masks" the conjugated molecule from immune cells. wikipedia.orgcreativepegworks.com | Improves the safety profile and prevents rapid clearance by the immune system. creative-biolabs.com |

| Specific Molecular Recognition (e.g., Receptor Binding) | Can be inhibited | Steric hindrance from the PEG chain may block the active binding site. nih.gov | Requires careful linker design (e.g., optimizing length) to preserve biological activity. |

Modulation of Conjugate Conformation and Flexibility in Biological Contexts

The this compound linker introduces a significant degree of flexibility into conjugated systems. The backbone of the polyethylene (B3416737) glycol chain is characterized by repeating C-O bonds that can rotate freely, bestowing considerable conformational freedom. chempep.comthermofisher.com This inherent flexibility allows the PEG linker to act as an effective spacer, physically separating a payload molecule from its carrier (e.g., an antibody or nanoparticle). This separation can be vital for preserving the native conformation and, consequently, the biological function of sensitive macromolecules like proteins, which might otherwise be compromised by direct conjugation.

| Factor | Influence on Conjugate Properties | Rationale |

|---|---|---|

| PEG Chain Flexibility | Provides rotational freedom and acts as a spacer. | The C-O-C bonds in the PEG backbone allow for high mobility, preventing steric clash between conjugated moieties. chempep.comthermofisher.com |

| Site of Conjugation | Can impact protein stability and activity. | Attachment near an active site may hinder function, while attachment at other sites may enhance stability. nih.govbiopharminternational.com |

| PEG Molecular Weight | Affects the degree of shielding and conformational impact. | Longer chains provide more shielding but also have a greater potential to alter the native conformation or dynamics of a protein. acs.orgbiopharminternational.com |

| Protein Surface Interaction | Can stabilize or destabilize the protein structure. | The interaction between the PEG chain and the protein surface can alter solvation and affect overall conformational stability. nih.govnih.gov |

Advanced Research Applications of Methoxytrityl N Peg24 Acid Conjugates

Targeted Protein Degradation Research: PROTAC and LYTAC Linker Design

In the field of targeted protein degradation (TPD), the linker connecting the target-binding ligand and the E3 ubiquitin ligase-recruiting ligand is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). researchgate.net Similarly, in Lysosome Targeting Chimeras (LYTACs), which target extracellular proteins for lysosomal degradation, the linker's properties are crucial for forming a productive ternary complex between the target protein and a cell-surface receptor. jenkemusa.comtocris.com The Methoxytrityl-N-PEG24-acid serves as a precursor for PROTAC and LYTAC linkers, where its PEG24 chain offers significant advantages in modulating the physicochemical properties and biological activity of the final degrader molecule. precisepeg.com

The formation of a stable and productive ternary complex between the target protein, the degrader molecule, and the recruited enzyme (e.g., E3 ligase) is the cornerstone of TPD. nih.gov The length and flexibility of the linker are paramount in achieving the correct spatial orientation for this complex to form. researchgate.netexplorationpub.com Linkers that are too short can lead to steric clashes, preventing the two proteins from binding simultaneously. nih.govnih.gov Conversely, excessively long linkers may not effectively bring the proteins into close enough proximity for the desired enzymatic action, such as ubiquitination, to occur. explorationpub.com

The PEG24 chain of this compound provides a substantial length (approximately 88 Å) and inherent flexibility, which is often within the optimal range for many target-ligase pairs. ub.edu Studies on Bruton's tyrosine kinase (BTK) degraders have shown that PROTACs with longer PEG linkers (≥ 4 PEG units) maintained binding affinity, whereas shorter linkers impaired it. nih.gov The flexibility of PEG chains allows the degrader to adopt multiple conformations, increasing the likelihood of establishing favorable protein-protein interactions within the ternary complex. nih.gov This adaptability is crucial for optimizing degradation efficiency, often measured as the DC50 value (the concentration required to degrade 50% of the target protein).

Table 1: Impact of PEG Linker Length on PROTAC Efficacy for p38α Degradation

| PROTAC Compound | Linker Length (atoms) | Linker Composition | DC50 (nM) in BBL358 cells |

| Compound A | < 15 | Alkyl/Triazole | Poor Degradation |

| Compound B | 15-17 | Alkyl/Triazole/PEG | 3-27 |

| Compound C | 20 | Alkyl/Triazole/PEG | Efficient Degradation |

This table presents representative data showing that an optimal linker length is critical for PROTAC activity, with linkers shorter than 15 atoms showing poor performance. ub.edu

The linker is not merely a passive spacer but an active component of the PROTAC scaffold that influences the stability and cooperativity of the ternary complex. nih.govresearchgate.net Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the PROTAC's affinity for the second protein. nih.gov Positive cooperativity (α > 1), where the formation of the ternary complex is favored over the individual binary complexes, is a highly desirable feature in a PROTAC, as it leads to more stable complexes and more efficient degradation. acs.orgbiorxiv.org

Table 2: Cooperativity and Half-Life of Ternary Complexes with Different Bromodomains

| Ternary Complex | Cooperativity (α) | Half-life (seconds) |

| VHL:MZ1:BRD4BD2 | 22 | 130 |

| VHL:MZ1:BRD2BD2 | < 2 | < 10 |

| VHL:MZ1:BRD3BD2 | 3.5 | 4 |

This table illustrates how the linker and resulting protein-protein interactions in the ternary complex, exemplified by the well-studied PROTAC MZ1, lead to significant differences in cooperativity and stability, which in turn dictates degradation selectivity. acs.org

Peptide and Protein Bioconjugation Methodologies

The covalent attachment of PEG chains, or PEGylation, to peptides and proteins is a widely used strategy to improve their therapeutic properties. creativepegworks.com PEGylation can increase solubility, extend circulating half-life by reducing renal clearance, and shield the biomolecule from proteolytic degradation and immune recognition. creativepegworks.compeptide.com this compound is a key building block for the site-specific PEGylation of peptides and proteins.

The process typically involves activating the terminal carboxylic acid of the PEG linker to make it reactive towards nucleophilic amino acid side chains on the protein surface. A common and robust method is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. ub.edu This activated NHS ester readily reacts with primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminal α-amine, to form a stable amide bond. acs.org

The Mmt-protected amine on the other end of the linker allows for further functionalization if required, or it can be deprotected to yield a free amine after conjugation. The choice of reaction conditions, particularly pH, can influence the selectivity of the conjugation. For example, reacting an aldehyde-functionalized PEG at a slightly acidic pH can selectively target the N-terminal α-amine over the ε-amines of lysine residues due to differences in their pKa values. nih.gov By using reagents like this compound, researchers can synthesize well-defined peptide-PEG conjugates for a wide range of therapeutic and research applications. peptide.com

Covalent Attachment to Amino Acid Residues (Lysine, N-terminus)

The terminal carboxylic acid of this compound is the primary site for covalent attachment to proteins and peptides. This reaction typically targets the primary amine groups present on the side chain of lysine (Lys) residues and the N-terminus of the polypeptide chain.

The conjugation process involves the activation of the carboxylic acid, most commonly using carbodiimide (B86325) chemistry to form an N-hydroxysuccinimide (NHS) ester. This activated ester is highly reactive towards nucleophilic primary amines, forming a stable and permanent amide bond under physiological or slightly basic pH conditions (pH 7-9).

The methoxytrityl group on the linker plays a critical role during multi-step syntheses. As a highly acid-sensitive protecting group, it can be selectively removed with very mild acid (e.g., 1% trifluoroacetic acid in dichloromethane), leaving other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc), intact. This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where precise control over the sequence of deprotection and coupling steps is required. For instance, a peptide can be synthesized on an acid-sensitive resin, the Mmt group can be removed from a conjugated linker to expose a reactive site for further modification, and finally, the peptide can be cleaved from the resin with stronger acid without affecting the newly formed linkages.

| Target Amino Acid Group | Typical Reagent | Resulting Linkage | Key Features |

|---|---|---|---|

| ε-amino group of Lysine | Activated this compound (e.g., NHS ester) | Amide Bond | Stable, covalent bond formation. Targets surface-accessible lysine residues. |

| α-amino group of N-terminus | Activated this compound (e.g., NHS ester) | Amide Bond | Site-specific modification at one end of the peptide chain. |

Synthesis of Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that utilize a peptide to deliver a potent cytotoxic drug to diseased cells, particularly cancer cells. The linker connecting the peptide and the drug is a critical component that influences the PDC's stability, solubility, and drug-release mechanism.

Furthermore, the trityl group, including its methoxy (B1213986) derivatives, can function as an acid-sensitive cleavable linker. mdpi.comnih.govresearchgate.net This allows for the design of PDCs that are stable in the bloodstream at physiological pH (7.4) but release the active drug upon entering the mildly acidic environment of a tumor or after internalization into cellular endosomes and lysosomes (pH 4.5-6.5). mdpi.comnih.gov The rate of this acid-catalyzed cleavage can be tuned by altering the number and position of methoxy groups on the trityl rings, providing a mechanism for controlled drug release. mdpi.comnih.govresearchgate.net

| Component of this compound | Function in PDC Research | Research Finding/Rationale |

|---|---|---|

| Methoxytrityl (Mmt) Group | Acid-cleavable linker for pH-triggered drug release | Trityl-based linkers show tunable release kinetics, with faster cleavage at acidic pH (e.g., tumor microenvironment) than at physiological pH. mdpi.comnih.govresearchgate.net |

| PEG24 Spacer | Improves solubility, stability, and circulation time | PEGylation is a well-established strategy to enhance the pharmacokinetic properties of bioconjugates. mdpi.com |

| Carboxylic Acid | Coupling handle for drug or peptide attachment | Forms stable amide bonds with amine groups on the conjugation partner. |

Functionalization of Nanoparticle and Material Surfaces

Surface Modification for Enhanced Biocompatibility and Targeting Ligand Presentation

The surface modification of nanoparticles and other materials is essential for their safe and effective use in biomedical applications. Unmodified surfaces are often recognized by the immune system, leading to rapid clearance and potential toxicity. Coating surfaces with PEG, a process known as PEGylation, is a widely used strategy to create "stealth" nanoparticles that can evade the immune system, reduce non-specific protein adsorption, and prolong circulation time. mdpi.com

This compound can be used to functionalize surfaces that have been pre-activated with amine groups. The PEG24 chain forms a hydrophilic, flexible layer on the surface, which sterically hinders the approach of proteins and immune cells, thereby enhancing biocompatibility. mdpi.com The terminal end of the conjugated linker can be further modified for targeting purposes. For instance, after conjugation to an amine-functionalized nanoparticle, the Mmt protecting group could be removed to reveal a primary amine, which can then be used to attach a targeting ligand such as an antibody, peptide, or small molecule. This allows the nanoparticle to selectively bind to and be internalized by specific cells.

Integration into Polymeric Micelles and Drug Delivery Systems Research

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. They typically consist of a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability and biocompatibility. nih.govmdpi.comnih.gov

Amphiphilic conjugates created using this compound can be integrated into the research and development of novel polymeric micelles. For example, by conjugating the linker to a hydrophobic molecule, an amphiphile is created where the PEG chain forms the hydrophilic segment. These amphiphiles can self-assemble or co-assemble with other block copolymers to form micelles. The PEG24 chains would form the outer corona of the micelle, shielding the hydrophobic core and its drug payload from the biological environment. nih.govmdpi.com

The presence of the acid-labile methoxytrityl group within the micellar structure offers a potential mechanism for triggered drug release. Micelles that accumulate in acidic tumor tissues could undergo cleavage of the trityl linker, leading to a change in the micelle's structure and the subsequent release of the encapsulated drug. mdpi.comnih.govresearchgate.net

Nucleic Acid and Oligonucleotide Conjugation Research

The therapeutic potential of nucleic acids and oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their poor stability against nucleases and inefficient cellular uptake. Covalent attachment of PEG chains is a proven strategy to overcome these limitations. nih.gov

This compound can be used to PEGylate oligonucleotides that have been synthesized with a terminal amine modification. The PEG24 linker can enhance the oligonucleotide's resistance to enzymatic degradation, improve its pharmacokinetic profile, and reduce unwanted immune responses. nih.gov

The methoxytrityl group itself has a long history in nucleic acid chemistry. The closely related dimethoxytrityl (DMTr) group is the standard protecting group for the 5'-hydroxyl function during automated solid-phase oligonucleotide synthesis. researchgate.net The high acid lability of trityl groups allows for their efficient removal at each step of the synthesis cycle. While in this compound the Mmt group protects a nitrogen on the PEG linker rather than the oligonucleotide itself, its well-understood, acid-labile chemistry makes it a compatible component in the complex synthetic strategies often required for creating advanced oligonucleotide conjugates. nih.gov

Emerging Research Directions and Methodological Advances

Computational Chemistry and Molecular Dynamics Simulations for Linker Design

The design of linkers like Methoxytrityl-N-PEG24-acid is increasingly guided by computational chemistry and molecular dynamics (MD) simulations, which provide atomic-level insights into their behavior. researchgate.net These powerful tools allow researchers to predict and analyze the conformational properties of PEG chains and their interactions with other molecules, thereby optimizing linker design for specific applications in drug delivery and bioconjugation. nih.govnih.gov

MD simulations are instrumental in understanding how PEGylation, the process of attaching PEG chains to molecules, affects the structural and dynamic properties of therapeutic agents. researchgate.net By simulating the behavior of PEGylated molecules in aqueous environments, scientists can predict how the linker will influence solubility, stability, hydrodynamic volume, and steric shielding. researchgate.netnih.gov For instance, simulations can reveal how the PEG chain in this compound might fold and interact with a conjugated protein or small molecule, impacting its biological activity and pharmacokinetic profile. nih.gov

These computational approaches enable the rational design of linkers by allowing for the in silico evaluation of various parameters before committing to costly and time-consuming synthesis. nih.gov Factors such as the optimal length, structure, and grafting density of the PEG chain can be determined to maximize the efficacy of drug delivery systems. nih.gov

| Simulation Focus | Key Insights Gained | Relevance to Linker Design |

|---|---|---|

| Conformational Analysis | Predicts the 3D structure and flexibility of the PEG chain. nih.gov | Optimizes linker length and rigidity for specific target binding. |

| Solvation & Hydrodynamics | Determines solubility and steric shielding effects. researchgate.net | Enhances pharmacokinetic properties of the conjugated molecule. |

| Molecule Interactions | Analyzes binding affinity and stability with drugs or proteins. nih.govscienceopen.com | Ensures the linker does not negatively impact the function of the active molecule. |

| System Dynamics | Models the behavior of the entire conjugate in a biological environment. mdpi.com | Provides a holistic view of how the linker influences drug delivery and release. |

Development of Novel Orthogonal Protecting Group Strategies

The Methoxytrityl (Mmt) group on this compound is a key feature that enables its use in complex, multi-step syntheses. The Mmt group is an acid-labile protecting group for amines, and its selective removal is central to orthogonal protection strategies. Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific conditions without affecting other protecting groups in the molecule. This allows for the sequential modification of different functional groups within the same molecule with high precision.

In the context of this compound, the Mmt group can be selectively cleaved under mildly acidic conditions, leaving other protecting groups, such as Fmoc (base-labile) or Boc (strongly acid-labile), intact. researchgate.net This orthogonality is crucial for applications like solid-phase peptide synthesis or the construction of complex bioconjugates where different parts of the molecule must be addressed independently.

Current research focuses on expanding the toolbox of orthogonal protecting groups to offer even greater synthetic flexibility. researchgate.net The development of novel "safety-catch" linkers and protecting groups that can be activated by specific chemical or enzymatic triggers provides more sophisticated control over the synthesis process. researchgate.net These advancements are critical for assembling highly complex molecules, such as antibody-drug conjugates or targeted drug delivery systems, where precise control over the linker chemistry is paramount. acs.orgnih.gov

| Protecting Group | Abbreviation | Protected Group | Cleavage Condition |

|---|---|---|---|

| Methoxytrityl | Mmt | Amine | Mildly Acidic (e.g., dilute TFA) researchgate.net |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine) |

| tert-Butoxycarbonyl | Boc | Amine | Strongly Acidic (e.g., neat TFA) |

| tert-Butyl | tBu | Carboxylic Acid, Hydroxyl | Strongly Acidic (e.g., neat TFA) researchgate.net |

Advances in High-Throughput Screening of Linker Libraries

High-throughput screening (HTS) is a powerful methodology used in drug discovery and materials science to rapidly test large numbers of compounds for a specific activity. bmglabtech.com This automated process leverages robotics, liquid handling devices, and sensitive detectors to screen vast compound libraries efficiently. danaher.com In the context of linker design, HTS can be adapted to screen libraries of linkers, including variants of this compound with different lengths or compositions, to identify candidates with optimal properties for a given application. bmglabtech.comnih.gov

The goal of HTS in this area is to identify "hits"—linkers that confer the most desirable characteristics to a bioconjugate, such as high stability, specific binding affinity, or efficient cellular uptake. bmglabtech.com For example, a library of PROTACs (proteolysis-targeting chimeras) built with different PEG linkers could be screened to find the structure that most effectively degrades a target protein. nih.gov

Advances in HTS technology, including miniaturization (using 384- or 1536-well plates), label-free detection methods, and sophisticated data analysis, are making these screens more powerful and cost-effective. danaher.comnih.gov Platforms like KitAlysis™ allow for 24 unique chemical reactions to be performed in parallel, accelerating the optimization of reaction conditions for linker conjugation. sigmaaldrich.com This enables a more thorough exploration of the "linker space" and accelerates the development of more effective therapeutic and diagnostic agents. nih.gov

Integration into Advanced Chemical Biology Tool Development

The unique properties of this compound make it a valuable component in the development of sophisticated chemical biology tools designed to probe and manipulate biological systems. sigmaaldrich.com Its bifunctional nature allows it to connect different molecular entities, such as a fluorescent dye and a targeting ligand, or a protein and a solid support. The long PEG spacer provides solubility and reduces non-specific interactions, which is critical for tools used in complex biological environments.

One key application is in the synthesis of neoglycoproteins, where the linker is used to attach carbohydrates to a protein scaffold. acs.orgnih.gov These engineered proteins can be used to study carbohydrate-protein interactions, which are fundamental to many biological processes. The linker's flexibility and hydrophilicity can help present the carbohydrate in a biologically relevant conformation.

Furthermore, linkers like this compound are integral to the construction of DNA-encoded libraries (DELs). In DEL technology, a unique DNA tag is attached to each small molecule in a vast library. The linker serves to connect the DNA tag to the chemical fragment. The Mmt-protected amine allows for the controlled, stepwise assembly of these complex structures. These libraries can then be screened against a biological target to rapidly identify new drug leads. sigmaaldrich.com

The continued integration of versatile linkers into these advanced platforms is expanding the capabilities of chemical biologists to study cellular processes with greater precision and to accelerate the discovery of new therapeutics. sigmaaldrich.comresearchgate.net

Q & A

What are the critical steps in synthesizing Methoxytrityl-N-PEG24-acid, and how can purity be validated?

Basic Research Question

Synthesis typically involves sequential reactions: (1) protection of the amine group using methoxytrityl chloride under anhydrous conditions, (2) PEG24 chain elongation via controlled etherification, and (3) terminal acid functionalization. Purity validation requires:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess homogeneity .

- NMR : Confirm structural integrity via H/C NMR peaks (e.g., methoxytrityl protons at δ 6.8–7.4 ppm, PEG backbone at δ 3.5–3.7 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H] ~1,300–1,400 Da).

Which analytical techniques are prioritized for characterizing this compound in stability studies?

Basic Research Question

Stability studies should combine:

- Thermogravimetric Analysis (TGA) : Assess thermal degradation under nitrogen atmosphere.

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (e.g., PBS, pH 7.4) .

- Reverse-Phase HPLC : Track degradation products over time (e.g., acidic hydrolysis of the ester linkage) .

How can researchers resolve contradictions in solubility data reported for this compound across solvents?

Advanced Research Question

Discrepancies often arise from solvent polarity, temperature, or impurities. To address this:

Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 2–9) using nephelometry.

Temperature Gradients : Measure solubility at 4°C, 25°C, and 37°C to identify phase transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.